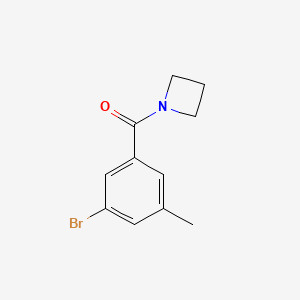
1-(3-Bromo-5-methylbenzoyl)azetidine
Overview
Description
1-(3-Bromo-5-methylbenzoyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom and a methyl group attached to a benzoyl group, which is further connected to an azetidine ring. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds .
Mechanism of Action
Azetidines
are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Target of action
Azetidines are often used in drug discovery and appear in bioactive molecules and natural products .
Mode of action
The reactivity of azetidines can be triggered under appropriate reaction conditions due to their considerable ring strain .
Biochemical pathways
Azetidines are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .
Result of action
Azetidines are often used in drug discovery and appear in bioactive molecules and natural products, suggesting they may have diverse effects .
Biochemical Analysis
Biochemical Properties
1-(3-Bromo-5-methylbenzoyl)azetidine plays a crucial role in biochemical reactions due to its reactive azetidine ring. This compound interacts with various enzymes, proteins, and other biomolecules. The ring strain in azetidines facilitates interactions with enzymes that catalyze ring-opening reactions, leading to the formation of reactive intermediates. These intermediates can further interact with proteins and other biomolecules, influencing their function and activity
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. Its influence on cell function includes impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with cellular proteins and enzymes can lead to changes in signaling pathways, potentially altering gene expression and metabolic processes . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular biochemistry.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound’s azetidine ring undergoes ring-opening reactions catalyzed by specific enzymes, leading to the formation of reactive intermediates. These intermediates can bind to proteins and other biomolecules, resulting in enzyme inhibition or activation and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, this compound may degrade into various byproducts, which can have different effects on cellular function . Long-term studies in vitro and in vivo are essential to understand the compound’s stability and its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects by modulating enzyme activity and cellular processes. At high doses, it may cause toxic or adverse effects due to its high reactivity and potential to form reactive intermediates . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s ring strain and reactivity make it a substrate for enzymes that catalyze ring-opening reactions, leading to the formation of metabolites . These metabolites can further participate in metabolic pathways, affecting metabolic flux and metabolite levels. Detailed studies on the compound’s metabolism are necessary to elucidate its role in cellular biochemistry.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s reactivity and chemical properties influence its localization and accumulation in specific cellular compartments . Understanding the transport mechanisms is essential for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interactions with cellular proteins and enzymes can affect its activity and function within different subcellular locations . Detailed studies on its subcellular localization are necessary to understand its role in cellular processes and its potential as a biochemical tool.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-5-methylbenzoyl)azetidine typically involves the reaction of 3-bromo-5-methylbenzoyl chloride with azetidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
3-Bromo-5-methylbenzoyl chloride+AzetidineBasethis compound
Industrial Production Methods
Industrial production methods for azetidines, including this compound, often involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of microwave irradiation and solid supports like alumina has been reported to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-5-methylbenzoyl)azetidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Ring-Opening Reactions: Due to the ring strain, azetidines can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Dehalogenated azetidine derivatives.
Scientific Research Applications
1-(3-Bromo-5-methylbenzoyl)azetidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
1-(3-Bromo-5-methylbenzoyl)azetidine is unique due to its four-membered ring structure, which imparts a balance of stability and reactivity. The presence of the bromine atom and methyl group further enhances its chemical properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
azetidin-1-yl-(3-bromo-5-methylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-8-5-9(7-10(12)6-8)11(14)13-3-2-4-13/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFQXGNMALBKQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


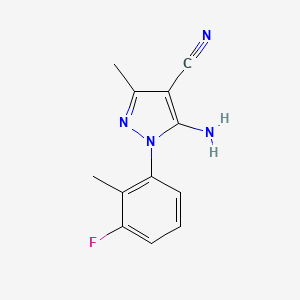
![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)
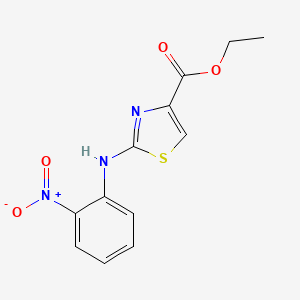

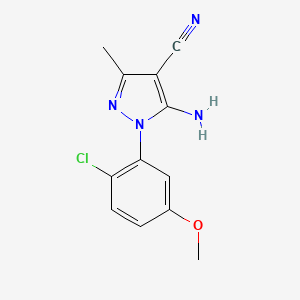
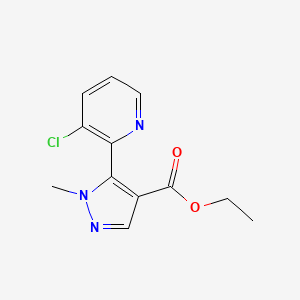
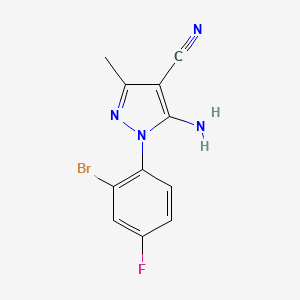
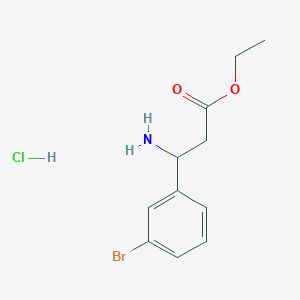
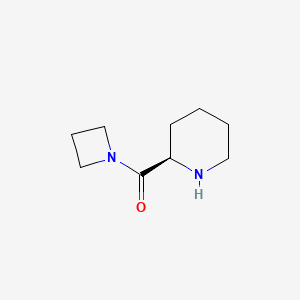
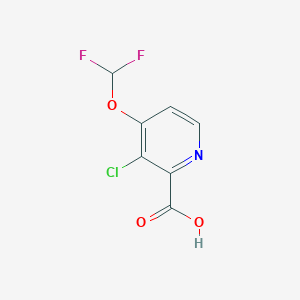
![tert-butyl N-[4-(cyclopropylamino)butyl]carbamate](/img/structure/B1415443.png)
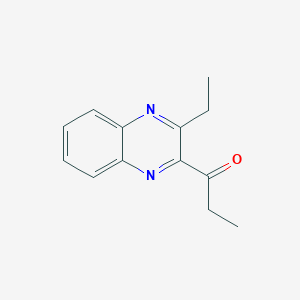
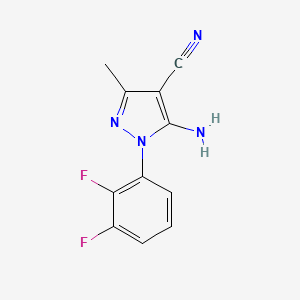
![5-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B1415446.png)
